N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl chain, introducing both tertiary amine and pyrrole moieties. However, direct biological data for this compound are unavailable in the provided evidence. Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt), analogous to methods described for related carboxamides .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(2)14(13-5-4-8-20(13)3)10-18-17(21)12-6-7-15-16(9-12)23-11-22-15/h4-9,14H,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUOCUDXICADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core fused with a pyrrole moiety and a dimethylamino substituent. Its molecular formula is , with a molecular weight of approximately 339.395 g/mol. The structural complexity contributes to its unique biological properties, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways and cancer cell proliferation. This inhibition can lead to reduced inflammation and tumor growth, suggesting potential therapeutic applications in oncology and inflammatory diseases.
- Receptor Modulation : It is hypothesized that the compound can modulate neurotransmitter receptors, which may influence central nervous system (CNS) activities. This modulation could position the compound as a candidate for treating CNS disorders.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate IC50 values in the low micromolar range against carcinoma cell lines such as liver and lung cancers.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Liver Carcinoma | 5.35 | |
| Compound B | Lung Carcinoma | 8.74 | |
| N-(2-(dimethylamino)-...) | Various | TBD | Current Study |
Antimicrobial Activity
In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been shown to inhibit biofilm formation by both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of the benzo[d][1,3]dioxole class demonstrated promising anticancer efficacy. The study evaluated the cytotoxic effects on several cancer cell lines using an MTT assay. Results indicated that specific derivatives exhibited significant cell death at concentrations comparable to established chemotherapeutics.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds on animal models. The locomotor activity tests indicated that certain derivatives did not significantly alter movement patterns at therapeutic doses, suggesting a favorable safety profile for CNS applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Data
Analysis :
- The target compound’s melting point is unreported, but HSD-2/HSD-4’s higher melting points (150–177°C) suggest crystalline stability due to methoxy substituents .
- D-19’s high melting point (199–200°C) may arise from hydrogen bonding via the pyridinone NH and rigid pyrrole-carboxamide backbone .
- Spectral differences (e.g., OCH2O protons in D-19 vs. OCH3 in HSD-2/HSD-4) highlight structural variations critical for analytical identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
